molecular formula C7H13N3 B1335873 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine CAS No. 1025087-55-1

1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine

Cat. No.: B1335873
CAS No.: 1025087-55-1
M. Wt: 139.2 g/mol
InChI Key: OHGJHBXVKFERPR-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-pyrazol-3-yl)propan-2-amine is a chemical compound with the molecular formula C7H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent to introduce the methyl group at the 5-position of the pyrazole ring . The reaction typically requires a solvent such as ethanol and a base like sodium bicarbonate to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various N-substituted pyrazole derivatives .

Scientific Research Applications

1-(5-Methyl-1H-pyrazol-3-yl)propan-2-amine has several scientific research applications:

Comparison with Similar Compounds

  • 1-(3-Methyl-1H-pyrazol-5-yl)propan-2-amine
  • 1-(4-Methyl-1H-pyrazol-3-yl)propan-2-amine
  • 1-(5-Methyl-1H-pyrazol-1-yl)propan-2-amine

Uniqueness: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the methyl group and the amine functionality contribute to its distinct properties compared to other pyrazole derivatives .

Properties

IUPAC Name

1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJHBXVKFERPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408339
Record name 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025087-55-1
Record name 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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